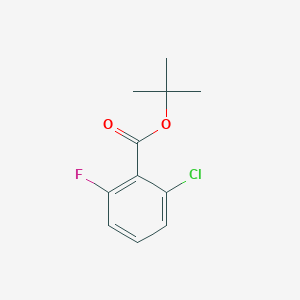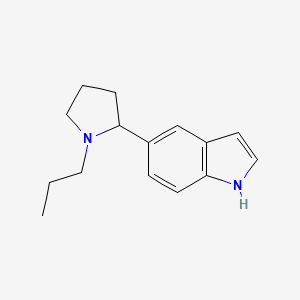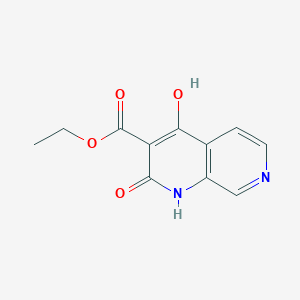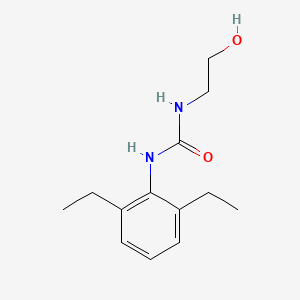
7,8-Dichloro-4-hydroxyquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dichloro-4-hydroxyquinolin-2(1H)-one is a chemical compound belonging to the quinoline family It is characterized by the presence of two chlorine atoms at the 7th and 8th positions, a hydroxyl group at the 4th position, and a ketone group at the 2nd position of the quinoline ring
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von 7,8-Dichlor-4-hydroxychinolin-2(1H)-on beinhaltet typischerweise die Chlorierung von 4-Hydroxychinolin-2(1H)-on. Die Reaktion wird unter Verwendung von Chlorgas oder einem Chlorierungsmittel wie Thionylchlorid oder Phosphorpentachlorid durchgeführt. Die Reaktionsbedingungen umfassen oft ein Lösungsmittel wie Dichlormethan oder Chloroform, und der Prozess wird bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt.
Industrielle Produktionsmethoden
In einem industriellen Umfeld kann die Produktion von 7,8-Dichlor-4-hydroxychinolin-2(1H)-on einen kontinuierlichen Flussverfahren beinhalten, um eine gleichmäßige Qualität und Ausbeute zu gewährleisten. Die Verwendung von automatisierten Systemen für die Zugabe von Reagenzien und die Steuerung der Reaktionsbedingungen kann die Effizienz und Sicherheit des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
7,8-Dichlor-4-hydroxychinolin-2(1H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppe kann oxidiert werden, um ein Chinonderivat zu bilden.
Reduktion: Die Ketongruppe kann reduziert werden, um eine Hydroxylgruppe zu bilden.
Substitution: Die Chloratome können durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.
Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Nukleophile wie Amine, Thiole oder Alkoxide in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von 7,8-Dichlorchinolin-2,4-dion.
Reduktion: Bildung von 7,8-Dichlor-4-hydroxychinolin-2-ol.
Substitution: Bildung verschiedener substituierter Chinolinderivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
7,8-Dichlor-4-hydroxychinolin-2(1H)-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine möglichen antimikrobiellen und antifungalischen Eigenschaften untersucht.
Medizin: Wird auf seine mögliche Verwendung bei der Entwicklung neuer Arzneimittel untersucht, insbesondere als antimikrobielles Mittel.
Industrie: Wird bei der Herstellung von Farbstoffen, Pigmenten und anderen chemischen Zwischenprodukten verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 7,8-Dichlor-4-hydroxychinolin-2(1H)-on beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. In biologischen Systemen kann es die Aktivität bestimmter Enzyme hemmen oder zelluläre Prozesse durch Bindung an DNA oder Proteine stören. Die genauen Pfade und Zielstrukturen können je nach spezifischer Anwendung und Kontext der Verwendung variieren.
Wirkmechanismus
The mechanism of action of 7,8-Dichloro-4-hydroxyquinolin-2(1H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Hydroxychinolin-2(1H)-on: Fehlt die Chlorsubstituenten, wodurch es in bestimmten chemischen Reaktionen weniger reaktiv ist.
7,8-Dichlorchinolin: Fehlen die Hydroxyl- und Ketongruppen, was zu unterschiedlichen chemischen Eigenschaften und Reaktivität führt.
7,8-Dichlor-4-methoxychinolin-2(1H)-on: Enthält eine Methoxygruppe anstelle einer Hydroxylgruppe, was seine Löslichkeit und Reaktivität beeinflusst.
Einzigartigkeit
7,8-Dichlor-4-hydroxychinolin-2(1H)-on ist aufgrund des Vorhandenseins sowohl von Chloratomen als auch einer Hydroxylgruppe einzigartig, die bestimmte chemische Eigenschaften und Reaktivität verleihen. Diese Kombination von funktionellen Gruppen macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen in der wissenschaftlichen Forschung und Industrie.
Eigenschaften
Molekularformel |
C9H5Cl2NO2 |
|---|---|
Molekulargewicht |
230.04 g/mol |
IUPAC-Name |
7,8-dichloro-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5Cl2NO2/c10-5-2-1-4-6(13)3-7(14)12-9(4)8(5)11/h1-3H,(H2,12,13,14) |
InChI-Schlüssel |
HMMXGPYSWYXNNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1C(=CC(=O)N2)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Chloro-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11875899.png)
![7-Azaspiro[3.5]nonan-2-ol oxalate](/img/structure/B11875910.png)


![[(5-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11875928.png)





